RO4597014
CAS No.: 710321-76-9
Cat. No.: VC14048444
Molecular Formula: C21H26ClN3O5S
Molecular Weight: 468.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 710321-76-9 |
|---|---|
| Molecular Formula | C21H26ClN3O5S |
| Molecular Weight | 468.0 g/mol |
| IUPAC Name | (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentyl-N-[5-[(1S)-1,2-dihydroxyethyl]pyrazin-2-yl]propanamide |
| Standard InChI | InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1 |
| Standard InChI Key | MGXHZTQMLYFNMR-CRAIPNDOSA-N |
| Isomeric SMILES | CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=C(N=C3)[C@@H](CO)O)Cl |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=C(N=C3)C(CO)O)Cl |
Introduction
Chemical Identity and Structural Features
RO4597014 has the molecular formula C21H26ClN3O5S and a molecular weight of 468.0 g/mol . Its IUPAC name reflects a complex structure featuring:
-
A cyclopentylmethyl group linked to a chiral center
-
A 3-chloro-4-methanesulfonylphenyl moiety
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A 5-methylsulfinylpyrazin-2-yl amine substituent
The compound's 2D structure (PubChem CID: 10073306) reveals critical hydrogen-bonding interactions with glucokinase, particularly through the sulfinylpyrazine group and the central amide linkage . X-ray crystallography studies of analogous GKAs show these moieties engage with residues in the enzyme's allosteric activator site, stabilizing the active conformation .
Mechanism of Action: Glucokinase Activation
Glucokinase (GK) catalyzes glucose phosphorylation in pancreatic β-cells and hepatocytes, serving as a glucose sensor. RO4597014 enhances GK activity through:
Allosteric Modulation
-
Cooperativity: Increases enzyme's affinity for glucose (Km reduced from ~8 mM to ~2 mM)
-
Vmax: Enhances maximal velocity by 150-200% compared to basal activity
This dual effect on Km and Vmax enables glucose-dependent insulin secretion and hepatic glucose uptake, making GKAs particularly suited for postprandial hyperglycemia management .
Preclinical Development
Lead Optimization
RO4597014 originated from structure-activity relationship (SAR) studies of lead compound 1 (piragliatin precursor), which exhibited CYP3A4 inactivation and hERG channel inhibition . Key modifications included:
| Modification | Impact |
|---|---|
| Cyclopentane → cyclopentylmethyl | Eliminated redox cycling metabolites |
| Methylsulfinylpyrazine | Improved lipophilic ligand efficiency (LLE = 4.2) |
| Chloromethanesulfonylphenyl | Enhanced GK potency (SC1.5 = 0.46 µM) |
Table 1: Structural optimization of RO4597014 from lead compound 1 .
In Vivo Efficacy
In diet-induced obese (DIO) mice, RO4597014 showed dose-dependent glucose lowering:
| Dose (mg/kg) | Glucose Reduction (%) | AUC0-8h (ng·h/mL) |
|---|---|---|
| 7.5 | 26.6 | 13,100 |
| 15 | 37.4 | 24,800 |
| 30 | 45.1 | 54,500 |
Table 2: Pharmacodynamic response in DIO mice (n=9/group) .
The compound exhibited 84% oral bioavailability in rodents, with sustained exposure (t1/2 = 6.8 h) supporting twice-daily dosing .
Clinical Pharmacokinetics
Phase I studies in T2DM patients (NCT00517465) revealed:
| Parameter | RO4597014 (100 mg) | Metabolite 5a | Metabolite 5b |
|---|---|---|---|
| Cmax (ng/mL) | 608 ± 36.4% | 50.0 ± 25.9% | 80.2 ± 31.4% |
| AUCinf (h·ng/mL) | 4,110 ± 21.8% | 819 ± 27.9% | 1,040 ± 31.5% |
| Metabolite/Parent Ratio | - | 0.08 (Cmax) | 0.13 (Cmax) |
Table 3: Pharmacokinetic profile in humans (n=8) .
Notably, RO4597014 showed linear pharmacokinetics up to 1200 mg BID, with no evidence of the metabolite cycling that plagued earlier GKAs .
Comparative Analysis with Other GKAs
RO4597014's profile contrasts with contemporary GKAs:
| Parameter | RO4597014 | Piragliatin | Dorzagliatin |
|---|---|---|---|
| GK EC50 (nM) | 304 | 280 | 260 |
| Metabolite Cycling | No | Yes | No |
| Development Phase | I (Terminated) | II (Terminated) | III (Approved) |
| Key Advantage | Stable metabolites | First-in-class | Dual tissue targeting |
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